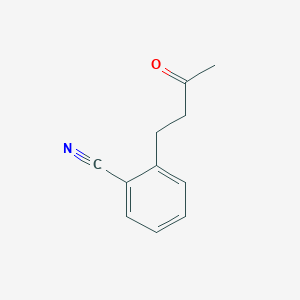
2-(3-Oxobutyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxobutyl)benzonitrile: is an organic compound that features a benzonitrile group attached to a 3-oxobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxobutyl)benzonitrile typically involves the reaction of benzonitrile with a suitable 3-oxobutyl precursor. One common method is the Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Oxobutyl)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
Chemistry: 2-(3-Oxobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Oxobutyl)benzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the nitrile group and the presence of the 3-oxobutyl side chain, which can participate in various chemical reactions. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects.
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
3-Oxobutylbenzene: A compound with a 3-oxobutyl side chain attached to a benzene ring but lacking the nitrile group.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(3-oxobutyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-9(13)6-7-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3 |
InChI Key |
PFAUWAHCBGMJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















